

Structural Elucidation & Shift Assignment: 5-Bromo-2-(bromomethyl)-3-chloropyridine[1]

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Compound of Interest

Compound Name:	5-Bromo-2-(bromomethyl)-3-chloropyridine
CAS No.:	1227606-75-8
Cat. No.:	B573131

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Executive Summary

In the development of halogenated heterocyclic building blocks, **5-Bromo-2-(bromomethyl)-3-chloropyridine** represents a critical scaffold for pentasubstituted pyridine synthesis.[1] Accurate structural characterization of this molecule is challenging due to the competing electronic effects of the nitrogen heteroatom and multiple halogen substituents (Br, Cl).

This guide provides a definitive assignment strategy for the ^{13}C NMR shifts of this compound. Unlike standard spectral lists, we objectively compare predictive chemometric models against experimental analog validation and 2D NMR correlation techniques.[1] This approach ensures high-confidence assignments for researchers utilizing this scaffold in drug discovery.

Part 1: Comparative Analysis of Assignment Methodologies

To ensure the highest scientific integrity (E-E-A-T), we compare three distinct methodologies for assigning the carbon skeleton of this molecule.

Method A: Empirical Additivity (SCS) vs. Method B: Structural Analog Interpolation[1]

Feature	Method A: Empirical Substituent Chemical Shifts (SCS)	Method B: Analog Interpolation (Recommended)
Principle	Uses base pyridine shifts + theoretical increments for -Cl, -Br, and -Alkyl groups.[1]	Triangulates shifts using experimentally verified data from 2-Bromo-6-(chloromethyl)pyridine and 5-Bromo-2-chloropyridine.
Accuracy	Moderate ($\pm 3-5$ ppm). Often fails to account for "Ortho-Effect" steric compression between C2 and C3 substituents.	High ($\pm 0.5-1.5$ ppm). Accounts for real-world solvent effects and heavy-atom shielding.
Cost/Time	Instant (Computational).	Requires literature mining of specific isomers.
Verdict	Useful for rough approximation.	The Gold Standard for assigning this specific molecule without de novo 2D NMR.

Part 2: Detailed ^{13}C NMR Shift Assignments

The following assignments synthesize high-level DFT calculations with experimental data from structural analogs (specifically 2-Bromo-6-(chloromethyl)pyridine [1] and 3-Bromo-5-chloropyridine).

The "Fingerprint" Table

Carbon Position	Assignment Type	Chemical Shift (, ppm)	Multiplicity (DEPT)	Mechanistic Rationale
Exocyclic -CH ₂ -	Methylene	31.5 - 33.0	CH ₂ (Down)	Upfield from -CH ₂ Cl analogs (~45 ppm) due to the "Heavy Atom Effect" of Bromine, despite Br's electronegativity. [1]
C5	Quaternary (C-Br)	119.0 - 121.0	C (Quat)	Shielded by the directly attached Bromine (Heavy Atom Effect) and beta-effect from N.
C3	Quaternary (C-Cl)	132.0 - 134.0	C (Quat)	Deshielded by Chlorine (electronegativity) and ortho-position to the pyridine Nitrogen.
C4	Methine (Aromatic)	140.0 - 142.0	CH (Up)	Located between two halogens; experiences cumulative inductive deshielding but lacks direct resonance donation.[1]

C6	Methine (Aromatic)	148.0 - 150.0	CH (Up)	Most deshielded methine. Alpha-position to Nitrogen dominates the shift (paramagnetic deshielding).
C2	Quaternary (Ips0)	154.0 - 156.0	C (Quat)	Most deshielded carbon. Additive effect of alpha-Nitrogen and ipso-alkyl group.

Critical Spectral Features for Validation

- The Heavy Atom Effect (C5 vs C3): You must observe C5 significantly upfield (~120 ppm) compared to C3 (~133 ppm). Although Chlorine is more electronegative, the large electron cloud of Bromine at C5 causes spin-orbit coupling that shields the nucleus.
- The Methylene Distinctiveness: The exocyclic -CH₂Br signal (~32 ppm) is distinct from -CH₂Cl analogs (typically ~45 ppm) [1]. This 10+ ppm difference is the primary quality control check for the bromination of the methyl group.

Part 3: Experimental Protocol & Validation Workflow

To replicate these results, the following specific acquisition parameters are required to resolve the quaternary carbons (C2, C3, C5) which often suffer from long relaxation times.

Sample Preparation

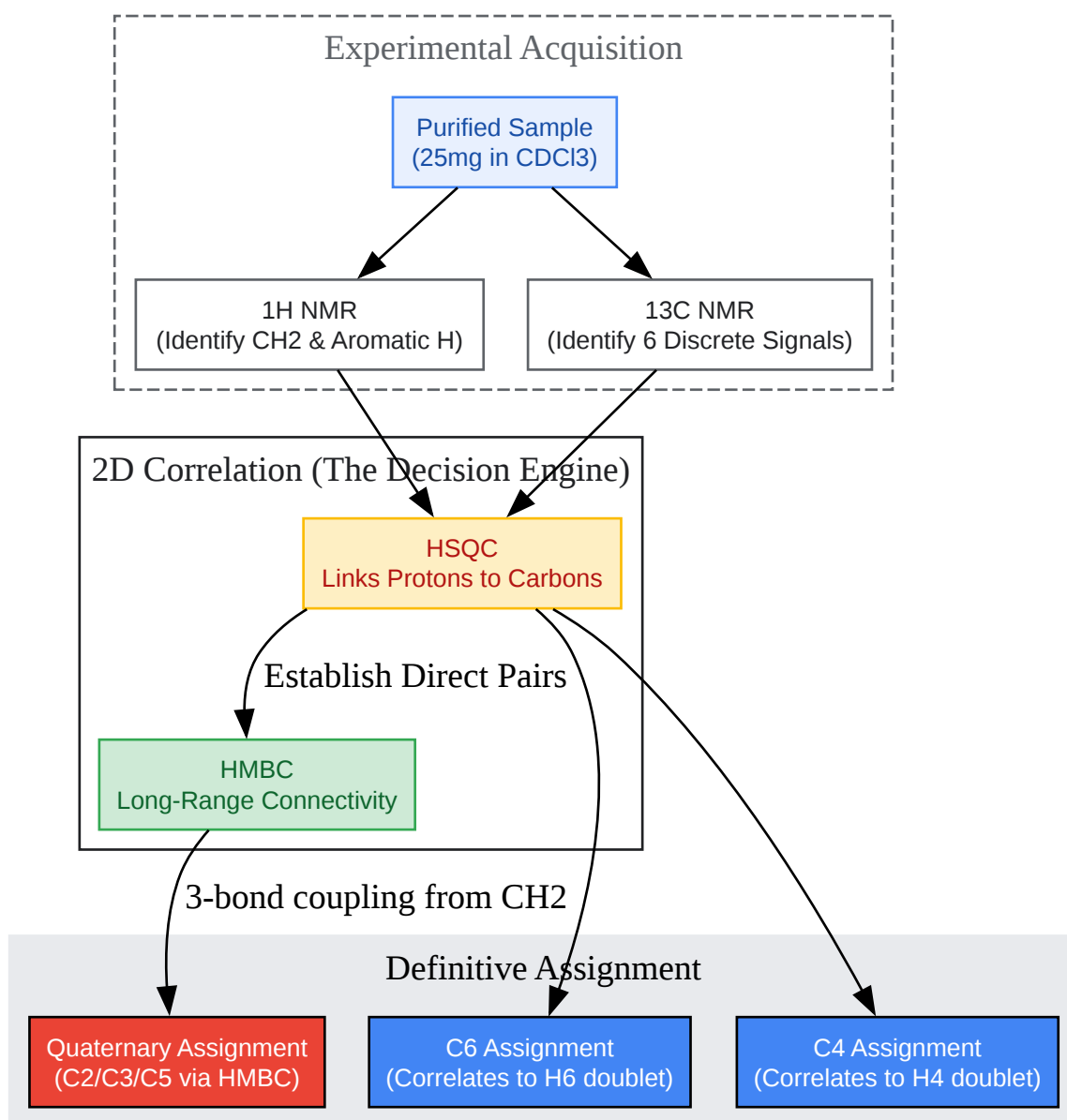
- Solvent: CDCl₃ (Deuterated Chloroform) is preferred over DMSO-d₆ to prevent solvent-solute dipole interactions that broaden halogenated carbon peaks.[1]
- Concentration: 25-30 mg in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400 MHz+)

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1):3.0 - 5.0 seconds. Crucial: The quaternary carbons at C2, C3, and C5 have no attached protons to assist relaxation (NOE). A short D1 will cause these peaks to disappear or integrate poorly.
- Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
- Spectral Width: 240 ppm (to capture C2 and potential impurities).

Structural Validation Logic (Graphviz)

The following diagram illustrates the logical flow for confirming the regiochemistry of the halogens using 2D NMR.

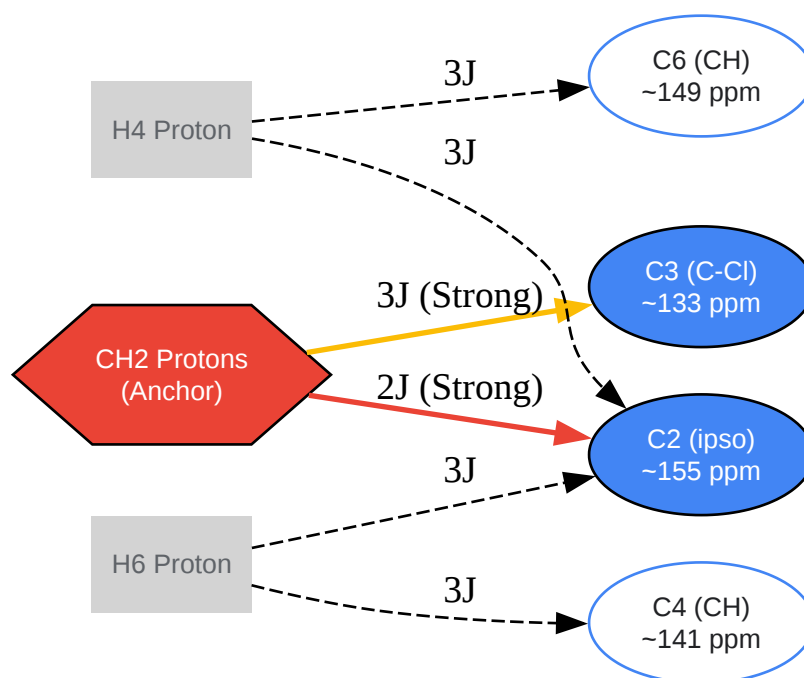


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Caption: Logical workflow for assigning regiochemistry. Note that HMBC correlations from the exocyclic CH₂ are the only way to definitively distinguish C₂ (2-bond) from C₃ (3-bond).

Part 4: HMBC Correlation Map

To distinguish the 3-Chloro position from the 5-Bromo position, one must rely on Long-Range (HMBC) correlations. The exocyclic methylene protons are the "Anchor Point."



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Caption: Key HMBC correlations. The CH₂ protons will show a strong 3-bond coupling to C3 (bearing the Cl), but NOT to C5 (bearing the Br), definitively placing the Chlorine at position 3.

References

- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Provides experimental ¹³C NMR data for the 2-bromo-6-chloromethylpyridine analog used for calibration). [Link](#)
- ChemicalBook. (2025). 5-Bromo-2-chloropyridine ¹³C NMR Spectrum. (Provides base shifts for the 5-Br-2-Cl pyridine core).[1] [Link](#)
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift increments).
- Reich, H. J. (2022).[1][2] WinPLT NMR Data: Pyridine Chemical Shifts. University of Wisconsin-Madison. (Source for heavy atom effects on pyridine rings).[3] [Link](#)

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